molecular formula C5H4N2O3 B3259540 1-Oxy-pyrazine-2-carboxylic acid CAS No. 32046-09-6

1-Oxy-pyrazine-2-carboxylic acid

Cat. No.: B3259540
CAS No.: 32046-09-6
M. Wt: 140.1 g/mol
InChI Key: YJHDMXINXZCJSR-UHFFFAOYSA-N
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Description

1-Oxy-pyrazine-2-carboxylic acid (CAS 32046-09-6) is a chemical compound with the molecular formula C5H4N2O3 and a molecular weight of 140.097 g/mol . This compound, also known as pyrazine-2-carboxylic acid 1-oxide, is a derivative of pyrazine-2-carboxylic acid that features an N-oxide functional group, which can significantly alter its electronic properties and reactivity compared to the parent acid, making it a valuable building block in medicinal and materials chemistry research . Pyrazinecarboxylic acid derivatives are of significant interest in medicinal chemistry, particularly in the development of antimycobacterial agents. The well-known tuberculosis drug Pyrazinamide is a prodrug that is metabolized to pyrazinoic acid, which exhibits antimycobacterial activity . Research into structurally related compounds, such as amides of pyrazine-2-carboxylic acids, continues to explore new structure-activity relationships for treating infectious diseases . Furthermore, pyrazine-based compounds are frequently investigated as enzyme inhibitors and for their potential in materials science applications, including the development of near-infrared (NIR)-light-emitting dyes and components for flow batteries . Researchers value this compound as a versatile synthetic intermediate for constructing more complex heterocyclic systems and for studying the effects of the N-oxide moiety on biological activity and physical properties. This product is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxidopyrazin-1-ium-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5(9)4-3-6-1-2-7(4)10/h1-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHDMXINXZCJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=N1)C(=O)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Oxy Pyrazine 2 Carboxylic Acid and Analogues

Direct N-Oxidation Protocols for Pyrazine-2-carboxylic Acid

The introduction of an N-oxide moiety to the pyrazine (B50134) ring is a key transformation, yielding 1-Oxy-pyrazine-2-carboxylic acid. This process fundamentally alters the electronic properties of the molecule, influencing its reactivity and potential biological interactions. Direct oxidation of the nitrogen atom in pyrazine-2-carboxylic acid is the most straightforward approach to this target compound.

Catalytic Oxidation Systems and Reaction Optimization

The synthesis of aromatic N-oxides can be achieved through various oxidation methods. acs.org For pyrazine systems, the choice of oxidant and catalyst is crucial to achieve high selectivity and yield, avoiding over-oxidation to the N,N'-dioxide or ring-opening byproducts.

Vanadium complexes, often in conjunction with co-catalysts like pyrazine-2-carboxylic acid itself, are known to be effective in a variety of oxidation reactions. researchgate.netresearchgate.net These systems, particularly with hydrogen peroxide as the oxidant, are powerful for hydroxylations and other oxidative transformations. rsc.orgcapes.gov.br While often used to oxidize substrates like alkanes and arenes, the principles of activating an oxidant via a metal catalyst are applicable. researchgate.netresearchgate.net For the specific N-oxidation of pyrazines, systems involving transition metal catalysts are explored to facilitate a controlled transfer of an oxygen atom to the ring nitrogen.

Optimization of these reactions involves careful control of parameters such as temperature, reaction time, solvent, and the molar ratio of oxidant to substrate. The goal is to maximize the formation of the mono-N-oxide while minimizing the formation of the di-N-oxide and other impurities.

Green Chemistry Approaches in N-Oxidation

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for N-oxidation. chemistryworld.com This involves the use of safer oxidants and solvent systems, and the development of catalytic processes that minimize waste. beyondbenign.org

A prominent green approach is the use of biocatalysis. Whole-cell biocatalysis systems utilizing genetically engineered microorganisms, such as Pseudomonas species, have been developed for the synthesis of heteroaromatic N-oxides. researchgate.net These systems can employ soluble di-iron monooxygenase enzymes to perform selective N-oxidation under mild, environmentally friendly conditions (e.g., in aqueous media at ambient temperature). researchgate.net This biological approach stands in contrast to traditional methods that may use strong, hazardous peracids like m-chloroperbenzoic acid (mCPBA). researchgate.net

Another green strategy is the use of hydrogen peroxide (H₂O₂) as a clean oxidant, as its only byproduct is water. semanticscholar.org The development of catalysts that can efficiently activate H₂O₂ for the specific N-oxidation of pyrazines is an active area of research. Systems using H₂O₂ in combination with dimethyl carbonate (DMC) have been reported as an environmentally benign oxidant system for other transformations, highlighting a potential pathway for greener pyrazine N-oxidation. semanticscholar.org

Derivatization Strategies of this compound

The carboxylic acid group of this compound is a versatile handle for further molecular elaboration. Converting the acid into an amide is a common and important derivatization, leading to a wide array of analogues with diverse structural features.

Amide Formation via Activated Carboxylic Acid Derivatives

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, the synthesis of amides from this compound proceeds by first converting the carboxylic acid into a more reactive intermediate. This "activated" species is then susceptible to nucleophilic attack by an amine.

A common, two-step procedure involves converting the carboxylic acid to an acyl chloride, typically using a reagent like thionyl chloride or oxalyl chloride. nih.govnih.govgoogle.com The resulting highly reactive 1-Oxy-pyrazine-2-carbonyl chloride is then reacted with a primary or secondary amine to furnish the desired amide. nih.gov

Modern synthetic chemistry largely favors one-pot methods using coupling reagents that activate the carboxylic acid in situ. nih.gov These reagents generate a reactive intermediate that is immediately consumed by the amine present in the reaction mixture. This approach avoids the isolation of sensitive acyl halides and often proceeds under milder conditions with higher yields. The mechanism generally involves the formation of a highly reactive O-acylisourea (from carbodiimides) or an activated ester, which is then readily displaced by the amine nucleophile. peptide.combachem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to suppress side reactions and minimize racemization in chiral substrates by forming an intermediate HOBt-ester. peptide.com

A variety of coupling reagents are available, each with specific advantages.

Reagent Class Examples Byproducts Key Features & Mechanistic Role
Carbodiimides DCC, DIC, EDCUreasActivate carboxylic acids to form highly reactive O-acylisourea intermediates. EDC and its urea (B33335) byproduct are water-soluble, simplifying purification. peptide.comrjpbcs.com
Phosphonium (B103445) Salts BOP, PyBOPPhosphine oxidesForm activated phosphonium esters. Known for high efficiency and rapid coupling rates. peptide.combachem.com
Aminium/Uronium Salts HBTU, TBTU, HATU, COMUWater-soluble ureasForm activated esters (e.g., OBt or OAt esters). They are very popular for solid-phase synthesis due to high efficiency and soluble byproducts. bachem.comrjpbcs.com
Other T3P, POCl₃, Deoxo-FluorPhosphonic acid, Phosphoric acid, FluoridesT3P (propyl phosphonic anhydride) is a versatile and mild reagent. rjpbcs.com POCl₃ can promote the coupling of carboxylic acids and dialkylformamides. google.com Deoxo-Fluor converts the acid to an acyl fluoride, a reactive intermediate. nih.gov

Interactive Data Table: Common Coupling Reagents Users can sort and filter this table based on reagent class or specific examples.

By applying the aforementioned activation strategies, this compound can be coupled with a diverse range of amines to produce substituted pyrazine-2-carboxamide N-oxides. The general synthetic scheme involves the reaction of the N-oxide acid with a selected amine in the presence of a suitable coupling reagent and a base (if required) in an appropriate solvent. nih.gov

For example, the condensation of a substituted pyrazine-2-carboxylic acid chloride with various ring-substituted anilines has been used to generate extensive libraries of amide compounds. nih.govnih.gov This same logic applies to the N-oxidized analogue. A reaction might involve dissolving this compound and a substituted aniline (B41778) in a solvent like DMF or DCM, followed by the addition of a coupling reagent such as HATU and a non-nucleophilic base like DIPEA. The reaction would then be stirred at room temperature until completion.

Research has also described reactions starting with pyrazine-2-carboxamide 4-N-oxide and treating it with reagents like phosphorus oxychloride, indicating that derivatization can also occur on pre-formed amide N-oxides. nih.gov

The following table provides illustrative examples of the types of substituted pyrazine-2-carboxamide N-oxides that can be synthesized using these methods.

Starting Amine Illustrative Product Structure Product Name
Aniline(Structure of N-phenyl-1-oxy-pyrazine-2-carboxamide)N-phenyl-1-oxy-pyrazine-2-carboxamide
3-Bromoaniline(Structure of N-(3-bromophenyl)-1-oxy-pyrazine-2-carboxamide)N-(3-bromophenyl)-1-oxy-pyrazine-2-carboxamide
2-Methylaniline(Structure of N-(o-tolyl)-1-oxy-pyrazine-2-carboxamide)N-(o-tolyl)-1-oxy-pyrazine-2-carboxamide
Piperidine(Structure of (1-Oxy-pyrazin-2-yl)(piperidin-1-yl)methanone)(1-Oxy-pyrazin-2-yl)(piperidin-1-yl)methanone

Interactive Data Table: Examples of Synthesized Amide N-Oxides Users can view the chemical structures corresponding to each product name.

Esterification and Etherification of this compound

Esterification and etherification are fundamental transformations for modifying the carboxylic acid group of this compound, leading to a diverse range of derivatives with altered physicochemical properties.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For instance, the synthesis of pyrazine-2-carboxylic acid esters has been reported using isobutyl alcohol or isopropyl alcohol with an acid catalyst, where the removal of water via azeotropic dehydration drives the reaction to completion. google.com While specific examples for the 1-oxo derivative are less common in the provided literature, these standard esterification protocols are generally applicable.

Another effective method is the Yamaguchi esterification, which proceeds via a mixed anhydride (B1165640) intermediate formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride in the presence of a stoichiometric amount of a base like DMAP. researchgate.net This method is particularly useful for synthesizing esters under mild conditions. researchgate.net

Etherification:

Etherification of the pyrazine N-oxide core, particularly at positions other than the carboxyl group, can be achieved through nucleophilic substitution reactions on appropriately functionalized precursors. For example, chloropyrazines can react with sodium methoxide (B1231860) or sodium benzyl (B1604629) oxide to yield the corresponding methoxy (B1213986) or benzyloxy pyrazine derivatives. rsc.org The reaction conditions, such as the solvent and temperature, can significantly influence the outcome. For instance, the reaction of 2,3-dichloropyrazine (B116531) with sodium benzyl oxide in boiling benzene (B151609) yields 2,3-dibenzyloxypyrazine, whereas in boiling xylene, an isomeric dione (B5365651) is formed. rsc.org

Ring Functionalization of the Pyrazine N-Oxide Core

Functionalization of the pyrazine N-oxide ring is crucial for creating structural diversity and modulating the biological activity of the resulting compounds. Both electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions, are key strategies for achieving this.

Electrophilic and Nucleophilic Substitution Reactions

The pyrazine N-oxide ring exhibits distinct reactivity towards electrophiles and nucleophiles compared to its non-oxidized counterpart. chemtube3d.comyoutube.com The N-oxide group activates the ring, making it more susceptible to both types of substitution, particularly at the 2-, 4-, and 6-positions. chemtube3d.comyoutube.com

Electrophilic Substitution:

The N-oxide group increases the electron density of the ring, facilitating electrophilic attack. youtube.com However, the reactivity is dependent on the reaction conditions. In acidic media, the oxygen atom can be protonated, deactivating the ring towards electrophilic substitution. scripps.edu Despite this, electrophilic substitution reactions such as nitration and bromination have been reported for pyridine (B92270) N-oxides, a related class of compounds, suggesting similar reactivity for pyrazine N-oxides. researchgate.net

Nucleophilic Substitution:

The pyrazine N-oxide ring is highly activated towards nucleophilic attack, especially at the positions ortho and para to the N-oxide group (positions 2, 4, and 6). youtube.comchemtube3d.com This is due to the ability of the N-oxide to stabilize the negative charge in the transition state. youtube.com

A common strategy involves the introduction of a good leaving group, such as a halogen, onto the ring, followed by displacement with a nucleophile. chemtube3d.com For example, chloropyrazines undergo nucleophilic substitution with various nucleophiles, including alkoxides and hydroxides. rsc.org A mild, one-pot procedure for the synthesis of 2-substituted pyridines from pyridine-N-oxides using the phosphonium salt, PyBroP, as an activator for nucleophilic attack has also been developed, which could be applicable to pyrazine N-oxides. acs.org

Reaction Type Reagents and Conditions Products Reference
Nucleophilic SubstitutionChloropyrazines, Sodium MethoxideMethoxypyrazines rsc.org
Nucleophilic SubstitutionChloropyrazines, Sodium Benzyl OxideBenzyloxypyrazines rsc.org
Nucleophilic SubstitutionPyridine N-Oxides, PyBroP, Nucleophiles2-Substituted Pyridines acs.org
Metal-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pyrazine and pyrazine N-oxide rings. acs.orgresearchgate.netrsc.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

C-H Activation/Cross-Coupling:

A significant advancement is the direct C-H activation and cross-coupling of pyridine N-oxides with various partners. acs.orgrsc.org This approach avoids the pre-functionalization of the ring with a leaving group. For instance, palladium-catalyzed intermolecular C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles like thiophenes and furans has been achieved using Ag2CO3 as an additive. rsc.org Another notable reaction is the palladium-catalyzed C-H activation/C-C cross-coupling of pyridine N-oxides with nonactivated secondary and even tertiary alkyl bromides. acs.org

Cross-Coupling of Halogenated Pyrazines:

Halogenated pyrazines are versatile substrates for various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck reactions. researchgate.net These reactions enable the introduction of a wide range of substituents, leading to highly functionalized pyrazine derivatives. researchgate.net For example, methylthio-substituted N-heterocycles, including pyrazines, undergo smooth palladium- or nickel-catalyzed cross-coupling reactions with organozinc reagents. researchgate.net

Reaction Type Catalyst/Reagents Substrates Products Reference
C-H/C-H Cross-CouplingPd(OAc)2 / Ag2CO3Pyridine N-Oxides, Five-membered HeterocyclesUnsymmetrical Biheteroaryls rsc.org
C-H Activation/C-C Cross-CouplingPd(OAc)2 / P(o-tol)3Pyridine N-Oxides, Alkyl BromidesAlkylated Pyridine Derivatives acs.org
Sonogashira, Suzuki, HeckPalladium Catalyst5,6-Dihalo-pyrazine-2,3-dicarbonitriles5,6-Bis-substituted pyrazine-2,3-dicarbonitriles researchgate.net
Cross-CouplingPalladium or Nickel CatalystMethylthio-substituted Pyrazines, Organozinc ReagentsFunctionalized Pyrazines researchgate.net

Synthesis of Complex Conjugates Incorporating the this compound Scaffold

The this compound scaffold can be incorporated into more complex molecular architectures through the formation of amide and ester linkages, as well as through more advanced conjugation strategies.

Amide Bond Formation:

A straightforward method for creating complex conjugates is the condensation of this compound with various amines to form amides. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride. nih.gov For example, substituted pyrazine-2-carboxylic acid chlorides have been condensed with a variety of anilines to produce a series of amides. nih.gov Alternatively, peptide coupling reagents like T3P (propylphosphonic anhydride) can be used to facilitate the direct coupling of the carboxylic acid with amines. rjpbcs.com

Ester-based Conjugates:

Similar to amide formation, ester conjugates can be synthesized by reacting the activated carboxylic acid with a wide range of alcohols. The Yamaguchi esterification is a valuable tool for this purpose, enabling the formation of esters under mild conditions. researchgate.net

Advanced Conjugation Strategies:

Elucidation of Reaction Mechanisms and Mechanistic Reactivity

Kinetic and Thermodynamic Studies of N-Oxidation Processes

The N-oxidation of pyrazines, including the parent pyrazine (B50134) and its substituted derivatives, is a fundamental process for accessing pyrazine N-oxides. While specific kinetic and thermodynamic data for the N-oxidation of pyrazine-2-carboxylic acid are not extensively documented, studies on related compounds provide significant insights into the expected mechanistic features.

The oxidation of pyrazines to their corresponding N-oxides is typically achieved using peroxy acids, such as peroxyacetic acid or m-chloroperoxybenzoic acid (m-CPBA) psu.edu. The reaction proceeds via an electrophilic attack of the peroxy acid oxygen on the nitrogen atom of the pyrazine ring. The rate of this reaction is highly dependent on the electronic nature of the substituents on the pyrazinering.

A kinetic investigation into the oxidation of pyrazine and several 2-substituted pyrazines with bromamine-B in a perchloric acid medium revealed that the reaction is first-order with respect to both the oxidant and the pyrazine derivative. The study demonstrated that electron-donating groups on the pyrazine ring accelerate the rate of N-oxidation, while electron-withdrawing groups have a retarding effect. This is consistent with the electrophilic nature of the N-oxidation reaction. The Hammett correlation gave a negative value for the reaction constant (ρ = -0.8), confirming that a build-up of positive charge at the nitrogen atom occurs in the transition state.

Based on these findings, the N-oxidation of pyrazine-2-carboxylic acid is expected to be slower than that of unsubstituted pyrazine due to the electron-withdrawing nature of the carboxylic acid group. The carboxylic acid group decreases the nucleophilicity of the nitrogen atoms in the pyrazine ring, making them less susceptible to electrophilic attack.

The general mechanism for the N-oxidation of a substituted pyrazine can be depicted as follows:

Scheme 1: General Mechanism of Pyrazine N-Oxidation

Generated code

In this reaction, the peroxy acid (R-C(O)OOH) acts as the electrophile.

Mechanistic Pathways of Derivatization Reactions

The presence of the carboxylic acid group in 1-Oxy-pyrazine-2-carboxylic acid opens up numerous avenues for derivatization, with amide bond formation being a particularly important transformation.

The conversion of this compound to its corresponding amides can be achieved through several mechanistic pathways, typically involving the activation of the carboxylic acid moiety. The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt masterorganicchemistry.com.

To facilitate amide bond formation, coupling agents are commonly employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid masterorganicchemistry.com. The mechanism involves the initial reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide and dicyclohexylurea as a byproduct youtube.com.

Scheme 2: DCC-mediated Amide Bond Formation

Activation of Carboxylic Acid: this compound reacts with DCC to form an O-acylisourea intermediate.

Nucleophilic Attack: An amine attacks the carbonyl carbon of the activated intermediate.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Product Formation: The tetrahedral intermediate collapses to form the desired amide and dicyclohexylurea.

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1-Oxy-pyrazine-2-carbonyl chloride is highly electrophilic and readily reacts with amines to form amides masterorganicchemistry.comnih.gov.

A study on the synthesis of substituted amides of pyrazine-2-carboxylic acids utilized the corresponding acid chlorides for condensation with various anilines, highlighting the utility of this approach nih.gov.

The key reaction intermediate in the derivatization of this compound, particularly in amide bond formation, is the tetrahedral intermediate. This intermediate is formed upon the nucleophilic attack of the amine on the activated carbonyl carbon of the carboxylic acid derivative libretexts.orgyoutube.com.

Computational studies on the mechanism of amide bond formation have provided insights into the transition states involved. For the uncatalyzed reaction between a carboxylic acid and an amine, a high energy barrier is associated with the transition state for the direct conversion of the zwitterionic ammonium carboxylate salt. The use of a coupling agent significantly lowers the activation energy by providing an alternative, lower-energy reaction pathway.

In the DCC-mediated coupling, the transition state for the nucleophilic attack of the amine on the O-acylisourea intermediate is stabilized by the good leaving group nature of the dicyclohexylurea moiety. For reactions involving the acid chloride, the transition state for the addition of the amine to the carbonyl group is highly favorable due to the strong electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion.

Redox Chemistry of the this compound Moiety

The redox chemistry of this compound is characterized by the behavior of the N-oxide functional group. The N-oxide can undergo reduction (deoxygenation) to the corresponding pyrazine, or it can influence the redox properties of the pyrazine ring.

The reduction potential of N-heterocyclic oxides is influenced by the electronic nature of the substituents on the ring. For pyridine (B92270) N-oxides, electron-withdrawing substituents make the reduction of the N-oxide group more favorable (less negative reduction potential) nih.gov. By analogy, the electron-withdrawing carboxylic acid group in this compound is expected to make the deoxygenation of the N-oxide easier compared to unsubstituted pyrazine N-oxide.

Photocatalytic deoxygenation of pyridine N-oxides has been demonstrated using rhenium complexes. The reaction proceeds via a single-electron transfer mechanism, and the efficiency of the reaction is dependent on the electronic properties of the substituents nih.gov. A similar photochemical or electrochemical deoxygenation could be envisioned for this compound.

Furthermore, studies on the electrochemical behavior of substituted pyrazine-di-N-oxides have shown that they can be oxidized via a mechanism involving the formation of a radical cation colab.ws. The presence of the carboxylic acid group would be expected to increase the oxidation potential of the pyrazine ring, making it more difficult to oxidize.

The redox-active nature of the pyrazine N-oxide moiety is also evident in its ability to act as an oxygen atom donor in certain reactions. For instance, pyridazine (B1198779) N-oxides have been shown to be photoactivatable sources of atomic oxygen nih.gov.

Catalytic Roles and Mechanisms of this compound in Organic Transformations

While the catalytic activity of this compound itself is not extensively reported, the parent compound, pyrazine-2-carboxylic acid, has been shown to be an effective co-catalyst in various oxidation reactions, particularly in combination with vanadium complexes rsc.orgnarod.ruresearchgate.netresearchgate.netresearchgate.net. In these systems, pyrazine-2-carboxylic acid acts as a ligand that modulates the reactivity of the metal center.

The mechanism of these vanadium-catalyzed oxidations involves the formation of a vanadium-peroxo-picolinate complex. The rate-limiting step is often the decomposition of this complex to generate radical species, which then initiate the oxidation of the substrate narod.ru. The effective activation energy for the oxidation of cyclohexane (B81311) using a H₂O₂-vanadate-pyrazine-2-carboxylic acid system has been determined to be approximately 70 kJ/mol researchgate.net.

Pyridine N-oxides have been employed as catalysts in a range of organic transformations, including C-H functionalization reactions and asymmetric catalysis nih.govnih.gov. They can act as Lewis bases to activate organosilicon reagents or as hydrogen-atom transfer (HAT) agents in photoredox catalysis nih.govnih.gov.

Given the structural similarities, it is plausible that this compound could exhibit similar catalytic activities. The N-oxide moiety could act as a Lewis basic site, while the carboxylic acid group could participate in substrate binding or proton transfer. The combination of these two functional groups on a pyrazine scaffold presents opportunities for the design of novel bifunctional catalysts. For example, the N-oxide could activate a reagent while the carboxylic acid group directs the reaction to a specific site on a substrate through hydrogen bonding.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution and the solid state. For 1-Oxy-pyrazine-2-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, while solid-state NMR can offer insights into its structure in the crystalline form.

Advanced 1D and 2D NMR Techniques (e.g., gHSQC, gHMBC)

The introduction of the N-oxide functionality significantly influences the electronic environment of the pyrazine (B50134) ring, leading to characteristic shifts in the ¹H and ¹³C NMR spectra compared to the parent pyrazinoic acid. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the ¹H NMR spectrum, often above 10 ppm, due to deshielding and hydrogen bonding. libretexts.org The protons on the pyrazine ring exhibit chemical shifts and coupling patterns that are sensitive to the position of the N-oxide.

For a definitive structural assignment, advanced 2D NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached, providing a clear map of all C-H bonds. arkat-usa.org An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups. ucc.ie

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically over 2 to 4 bonds) between protons and carbons. arkat-usa.org For this compound, HMBC would show correlations from the ring protons to the carboxylic carbon and other carbons across the ring, confirming the connectivity and substitution pattern. thieme-connect.de For instance, correlations from the ring protons to the N-bearing carbons can help confirm the position of the N-oxide. ucc.ie

While specific high-resolution NMR data for this compound is not widely published, the expected chemical shifts for the parent pyrazinoic acid provide a baseline for interpretation.

Table 1: Representative ¹H NMR Data for Pyrazinoic Acid

Proton AssignmentChemical Shift (ppm)SolventReference
H-39.236DMSO-d6 chemicalbook.com
H-58.908DMSO-d6 chemicalbook.com
H-68.847DMSO-d6 chemicalbook.com
-COOH~14DMSO-d6 chemicalbook.com

The N-oxide group in the target compound would be expected to cause significant shifts in these proton signals.

Solid-State NMR Applications

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline or amorphous solid forms. This is particularly relevant when single crystals suitable for X-ray diffraction are difficult to obtain. For compounds like this compound, ssNMR can provide information on intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and N-oxide groups, and reveal the presence of polymorphism.

Studies on related pyrazine-carboxylate complexes using ssNMR have demonstrated the utility of this technique, although challenges can arise. For instance, in paramagnetic metal-organic systems, the unpaired electron can cause large paramagnetic shifts and rapid nuclear relaxation, making conventional signal assignment difficult. nih.gov However, for the pure, non-complexed compound, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can yield high-resolution ¹³C spectra, providing insights into the carbon environments within the solid lattice. thieme-connect.de

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a rapid and non-destructive method for obtaining a molecular fingerprint. It is particularly sensitive to the presence of specific functional groups and provides information about molecular symmetry and conformation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by characteristic absorptions from the carboxylic acid and the pyrazine N-oxide moieties.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. spectroscopyonline.com

C=O Stretch: The carbonyl stretching vibration of the carboxylic acid typically appears as a strong band between 1700 and 1730 cm⁻¹. spectroscopyonline.com Its exact position can be influenced by hydrogen bonding and conjugation with the pyrazine ring.

N-O Stretch: The N-oxide group gives rise to a characteristic strong absorption band. For pyrazine N-oxides, this band is typically observed in the 1230–1325 cm⁻¹ range. researchgate.net

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are expected between 1210 and 1320 cm⁻¹. spectroscopyonline.com

Research on pyrazine-carboxylic acid derivatives confirms the presence of strong C=O stretching absorptions, which shift upon coordination with metal ions. researchgate.net The broad absorptions associated with the carboxylic acid group are a key diagnostic feature. capes.gov.br

Table 2: Key FTIR Absorption Regions for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityReference
O-H stretch (H-bonded)2500 - 3300Strong, Broad spectroscopyonline.com
C=O stretch1700 - 1730Strong spectroscopyonline.com
N-O stretch1230 - 1325Strong researchgate.net
C-O stretch / O-H bend1210 - 1320Medium-Strong spectroscopyonline.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While the O-H and C=O stretches are also visible in Raman spectra, the pyrazine ring vibrations are often more prominent. A full vibrational assignment for pyrazine N-oxide has been conducted using both IR and Raman spectroscopy, which serves as a foundational reference. researchgate.net The symmetric ring breathing modes of the pyrazine core are typically strong in the Raman spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) studies on related molecules like pyrazine-2-carbonitrile show that the pyrazine ring vibration, observed around 1020 cm⁻¹, is a prominent band whose position can shift upon interaction with surfaces like gold nanoparticles. nih.gov For this compound, Raman spectroscopy would be particularly useful for studying its solid-state structure and potential interactions in different environments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₅H₄N₂O₃) is 140 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound would be expected to be observed primarily as the protonated molecule [M+H]⁺ at m/z 141 or the deprotonated molecule [M-H]⁻ at m/z 139.

Collision-induced dissociation (CID) of the molecular ion reveals characteristic fragmentation pathways. For carboxylic acids, a common fragmentation is the loss of water (18 Da) and/or the loss of the entire carboxyl group as COOH (45 Da) or CO₂ (44 Da). For aromatic N-oxides, a characteristic fragmentation is the loss of the oxygen atom (16 Da) from the N-oxide function. researchgate.net

A study on substituted pyrazine N-oxides confirmed that the loss of the oxygen atom from the molecular ion is a key fragmentation pathway observed under mass spectrometric conditions. Therefore, the tandem mass spectrum (MS/MS) of the [M+H]⁺ ion of this compound would be expected to show a prominent fragment ion corresponding to the loss of an oxygen atom, leading to the [M+H-O]⁺ ion of pyrazinoic acid. Further fragmentation would likely involve the loss of CO and H₂O from the carboxylic acid group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Ionm/z (Predicted)Description
[M+H]⁺141Protonated Molecular Ion
[M-H]⁻139Deprotonated Molecular Ion
[M+H-O]⁺125Loss of N-oxide oxygen
[M+H-H₂O]⁺123Loss of water from carboxylic acid
[M+H-CO₂]⁺97Decarboxylation

Compound Index

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy and resolution, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For this compound (C₅H₄N₂O₃), the expected exact mass can be calculated and compared against the experimental value. The fragmentation patterns observed in the mass spectrum, often generated through techniques like Collision-Induced Dissociation (CID), offer further structural confirmation. Key fragmentation pathways would likely involve the loss of small, stable molecules such as CO₂, CO, and H₂O. The fragmentation of the pyrazine N-oxide ring itself can also provide diagnostic ions that help confirm the position of the oxygen atom. cam.ac.uk

Table 1: Expected HRMS Data for this compound

Ion Formula Calculated Exact Mass (Da)
[M+H]⁺ C₅H₅N₂O₃⁺ 141.0295
[M-H]⁻ C₅H₃N₂O₃⁻ 139.0150

Coupled Techniques (e.g., LC-MS)

To analyze complex mixtures or to purify the compound before mass analysis, HRMS is often coupled with liquid chromatography (LC). LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for separating this compound from potential isomers, precursors, or degradation products. nih.gov

In a typical LC-MS analysis, a reversed-phase column would be used, with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of a modifier like formic acid to improve peak shape and ionization efficiency. nih.govnih.gov The retention time of the compound provides one layer of identification, while the subsequent mass analysis provides definitive structural information. Electrospray ionization (ESI) is a common ionization technique for this type of polar molecule, capable of generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation. cam.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. uobabylon.edu.iqyoutube.com The spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions associated with the aromatic pyrazine ring and the carbonyl group.

The pyrazine ring itself exhibits strong π → π* transitions, typically below 270 nm, and weaker n → π* transitions at longer wavelengths (around 300-330 nm). researchgate.net The presence of the N-oxide and carboxylic acid substituents will influence the energy of these transitions, leading to shifts in the absorption maxima (λ_max).

N-oxide group: This group can act as both a π-donor and an electron-withdrawing group, which can lead to a red shift (bathochromic shift) of the π → π* transition compared to unsubstituted pyrazine.

Carboxylic acid group: As an electron-withdrawing group, it can also influence the electronic structure and the position of the absorption bands.

The conjugation between the pyrazine ring and the carbonyl group of the carboxylic acid creates an extended π-system, which typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com This results in a bathochromic shift of the π → π* transition. The n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, is also a key feature. The solvent used for the analysis can significantly affect the position of these bands, particularly the n → π* transitions, due to solvent-solute interactions. uobabylon.edu.iq

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction

For single-crystal X-ray diffraction, a high-quality crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. mdpi.com The resulting diffraction pattern is used to determine the electron density map of the molecule, from which the atomic positions can be derived.

This analysis would reveal:

Molecular Conformation: The planarity of the pyrazine ring and the dihedral angle between the ring and the carboxylic acid group. researchgate.net

Intermolecular Interactions: The presence and geometry of hydrogen bonds are of particular interest. For this compound, strong hydrogen bonds are expected between the carboxylic acid proton and a nitrogen atom or the N-oxide oxygen of an adjacent molecule, leading to the formation of dimers or extended chains. researchgate.netresearchgate.net

Table 2: Representative Crystallographic Data for Related Pyrazine Carboxylic Acid Compounds

Compound Space Group Unit Cell Parameters Key Interactions
Pyrazine-2-carboxylic acid researchgate.net Pna2₁ a=11.352 Å, b=7.363 Å, c=6.454 Å O—H⋯N hydrogen bonds

Powder X-ray Diffraction for Polymorphs

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. rsc.org Different polymorphs of a compound can have distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize these different crystalline forms.

In PXRD, a powdered sample containing numerous small crystallites is analyzed. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystalline phase. researchgate.net PXRD is crucial for:

Identifying Polymorphs: Comparing the PXRD pattern of a new batch to known standards can confirm its polymorphic form.

Assessing Purity: The presence of peaks corresponding to an unwanted polymorph can indicate a mixture.

Studying Phase Transitions: By collecting PXRD data as a function of temperature or pressure, transformations between different polymorphic forms can be monitored.

Given that related molecules like pyrazinoic acid are known to exhibit polymorphism, it is plausible that this compound could also crystallize in different forms under various conditions. researchgate.net

In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical modeling of the specific chemical compound this compound, also known as Pyrazine-2-carboxylic acid 1-oxide. While extensive research exists on related pyrazine derivatives, including pyrazine-2-carboxylic acid and various pyrazine N-oxides, detailed computational studies focusing solely on this compound are not presently available in the public domain.

Computational chemistry and theoretical modeling are powerful tools for understanding the electronic structure, molecular geometry, conformational flexibility, and potential biological activity of molecules. Methodologies such as Density Functional Theory (DFT), ab initio calculations, Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are standard approaches in this field.

For many pyrazine derivatives, these methods have been successfully applied. For instance, DFT and Time-Dependent DFT (TD-DFT) have been used to investigate the molecular structure and electronic spectra of pyrazine Schiff base derivatives. rsc.org Similarly, in silico studies, including molecular docking, have been performed on various derivatives of pyrazine-2-carboxylic acid to explore their potential as antimycobacterial agents. nih.govresearchgate.net Furthermore, molecular dynamics simulations have been employed to understand the behavior of the parent pyrazine molecule in excited states and the properties of other complex pyrazine-based systems. researchgate.netdntb.gov.ua

However, the specific introduction of an N-oxide group at the 1-position of pyrazine-2-carboxylic acid creates a unique molecule whose properties cannot be directly extrapolated from its parent compounds without dedicated study. The N-oxide functional group significantly alters the electronic distribution, polarity, and hydrogen bonding capabilities of the pyrazine ring, which in turn would uniquely influence its molecular geometry, conformational preferences, solvation effects, and interactions with biological targets.

The creation of a scientifically rigorous article detailing the quantum chemical calculations, molecular dynamics simulations, and QSAR modeling of this compound, as per the requested outline, is contingent on the existence of such dedicated research. As this specific information is not found in the current body of scientific literature, a comprehensive and accurate article cannot be generated at this time.

Future research focusing specifically on the computational and theoretical analysis of this compound would be necessary to elucidate its fundamental properties and potential applications. Such studies would provide valuable data for the scientific community.

Given the available information, a detailed computational analysis could be provided for the closely related and well-studied compound, Pyrazine-2-carboxylic acid . Sufficient literature exists to construct a thorough article on this compound following the proposed structure.

Computational Chemistry and Theoretical Modeling of 1 Oxy Pyrazine 2 Carboxylic Acid

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand might interact with a protein's active site.

Identification of Key Intermolecular Interactions

The identification of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, is a primary output of molecular docking simulations. These interactions govern the stability and specificity of the ligand-receptor complex. For several derivatives of pyrazine-2-carboxylic acid, studies have detailed specific amino acid residues involved in hydrogen bonding and other interactions. nih.gov However, no such computational analysis has been performed for 1-Oxy-pyrazine-2-carboxylic acid. The introduction of the N-oxide group would significantly alter the molecule's electrostatic potential and hydrogen bonding capabilities, making it impossible to infer its interaction profile from related compounds.

Analysis of Spectroscopic Data through Computational Approaches

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for interpreting and predicting spectroscopic data. These calculations provide insights into molecular structure, vibrational modes, and electronic properties.

Vibrational Frequency Calculations and Spectral Assignment

There are no available studies in the public domain that report on the computational vibrational frequency calculations for this compound. Such calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By correlating calculated frequencies with experimental spectra, chemists can make definitive assignments of vibrational modes to specific functional groups. While experimental IR data exists for some pyrazine-2-carboxylic acid derivatives, a computational analysis for the 1-Oxy variant is currently absent from the scientific literature.

Prediction of NMR Chemical Shifts and Coupling Constants

Similarly, no computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound have been published. Predicting ¹H and ¹³C NMR spectra is a valuable tool for structure verification and for understanding the electronic environment of nuclei within a molecule. Although general principles of NMR spectroscopy for carboxylic acids and related heterocyclic compounds are well-established, specific, computationally-derived values for this compound are not available.

Investigations into Mechanistic Biological Activities and Structure Activity Relationships Sar

Antimicrobial and Antibacterial Activity Mechanistic Studies

Derivatives of pyrazine-2-carboxylic acid have demonstrated notable antimicrobial effects, which are being investigated through various mechanistic pathways. These studies aim to identify specific molecular targets and understand how chemical structure modifications can enhance potency.

Inhibition of Specific Bacterial Enzymes (e.g., GlcN-6-P synthase)

A key mechanism for the antibacterial action of pyrazine (B50134) derivatives is the inhibition of essential microbial enzymes. nih.govnih.gov Glucosamine-6-phosphate (GlcN-6-P) synthase, a crucial enzyme in the biosynthesis of the bacterial cell wall, has been identified as a promising target. bohrium.commostwiedzy.pl Molecular docking studies have predicted that derivatives of pyrazine-2-carboxylic acid can effectively bind to and inhibit GlcN-6-P synthase, which may be responsible for their antibacterial activity. rjpbcs.com

In one study, a series of novel pyrazine-2-carboxylic acid derivatives were synthesized and evaluated. rjpbcs.com Although several of the synthesized compounds showed good inhibition in molecular docking studies with GlcN-6-P synthase, one particular derivative, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4), exhibited the highest docking score, suggesting it as a potent inhibitor of this enzyme. rjpbcs.com This targeted inhibition disrupts the normal anabolic pathways necessary for bacterial survival. bohrium.com

Cellular Target Identification and Pathway Perturbation

Beyond single-enzyme inhibition, research has identified other cellular targets and pathways disrupted by pyrazine-based compounds. The active form of the related compound pyrazinamide, pyrazinoic acid (POA), has been shown to induce the targeted degradation of the PanD enzyme. nih.gov PanD is a critical component in the biosynthetic pathway of coenzyme A, which is essential in Mycobacterium tuberculosis. nih.gov

Other pyrazine derivatives have been found to interfere with bacterial communication systems. For instance, 2,3-pyrazine dicarboxylic acid derivatives have been identified as quorum sensing inhibitors that target the quorum regulator, LuxO, in Vibrio cholerae. rsc.org By disrupting this pathway, the compounds can inhibit biofilm formation, a key virulence factor, demonstrating a mechanism that curbs pathogenicity rather than directly killing the bacteria. rsc.org

Structure-Activity Relationships for Enhanced Antimicrobial Efficacy

The antimicrobial potency of pyrazine-2-carboxylic acid derivatives is highly dependent on their chemical structure. nih.gov Structure-activity relationship (SAR) studies aim to optimize these compounds for greater efficacy.

Key findings from SAR studies include:

Essentiality of the Carboxylic Acid: The carboxylic acid group on the pyrazine ring is considered essential for activity. nih.gov Isosteric replacements for this group have been shown to render the compounds inactive. nih.gov

Ring Substitutions: Alkylamino-group substitutions at the 3 and 5 positions of the pyrazinoic acid scaffold have been found to be up to 5 to 10 times more potent than the parent compound. nih.gov

Lipophilicity: Increasing the lipophilicity of the molecule can enhance activity. This has been achieved by preparing more lipophilic derivatives, such as amides and esters, which can better penetrate microbial cell membranes. nih.govmdpi.com For example, condensing pyrazinoic acid hydrazide with various substituted aromatic aldehydes was done to increase the log P value and thereby the intracellular concentration. A study on amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid found that the derivative with the highest lipophilicity also showed the highest antituberculotic activity. mdpi.com

Specific Moieties: The addition of different chemical groups significantly impacts efficacy. A derivative containing a 4-nitrophenyl group, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid, demonstrated high activity against Mycobacterium tuberculosis. nih.gov In another series, derivatives synthesized with piperazine (B1678402) moieties showed varied but significant antimicrobial activity against several bacterial strains. rjpbcs.com

The following table summarizes the antimicrobial activity of selected pyrazine-2-carboxylic acid derivatives against various clinical isolates.

Compound IDGram-Negative Bacteria (MIC in µg/mL)Gram-Positive Bacteria (MIC in µg/mL)
E. coliP. aeruginosa
P3 50>100
P4 50>100
P6 >10025
P7 5025
P9 5025
P10 >10025

Data sourced from RJPBCS. rjpbcs.com

Antifungal Activity Research and Mechanistic Insights

Several derivatives of pyrazine-2-carboxylic acid have been evaluated for their antifungal properties. nih.govorientjchem.org For example, compounds P4 and P10, which are derivatives of pyrazine-2-carboxylic acid, were found to be the most effective against Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 3.125 µg/mL. rjpbcs.com However, other studies have shown that some amide derivatives of pyrazine-2-carboxylic acid exhibit only poor in vitro antifungal effects. mdpi.com

While direct mechanistic studies on 1-Oxy-pyrazine-2-carboxylic acid are limited, research on the structurally related phenazine-1-carboxylic acid (PCA) provides valuable insights. The antifungal mechanism of PCA involves multiple modes of action. nih.govresearchgate.net It has been shown to disrupt the integrity of the fungal cellular membrane. researchgate.net Transcriptomics analysis revealed that PCA treatment leads to changes in genes focused on redox processes and various metabolic pathways. nih.gov Furthermore, PCA can cause malformation of mycelial development, damage to the cell membrane, a reduction in mitochondrial membrane potential, and an increase in reactive oxygen species (ROS) levels, which collectively inhibit fungal growth. nih.gov These mechanisms may be comparable for other related pyrazine compounds.

Antioxidant Mechanisms and Free Radical Scavenging Properties

The antioxidant potential of pyrazine derivatives is an area of active investigation, with studies focusing on their ability to scavenge harmful free radicals.

In Vitro Assays (e.g., DPPH, ABTS) and Mechanistic Interpretation

The antioxidant capacity of pyrazine-2-carboxylic acid derivatives has been assessed using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. rjpbcs.comnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, which is observed as a change in color that can be measured spectrophotometrically. nih.govmdpi.com

In a study of novel pyrazine-2-carboxylic acid derivatives, the compound (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) was identified as exhibiting good antioxidant activity in both DPPH and ABTS assays. rjpbcs.com The mechanism of radical scavenging by phenolic compounds, which can be analogous to some pyrazine derivatives, is often attributed to their hydrogen-donating ability. nih.gov More detailed quantum-chemical modeling on pyrazine analogues of chalcones suggests a mechanism of single electron transfer followed by a proton transfer (SET-PT) for their radical scavenging activity. mdpi.com The ABTS assay is often considered more sensitive due to faster reaction kinetics. nih.gov

The following table presents the antioxidant activity of selected pyrazine-2-carboxylic acid derivatives from one study.

Compound IDAntioxidant Activity (% Inhibition)
DPPH Assay
P4 35.84%
P10 52.48%
Ascorbic Acid (Standard) 91.24%

Data sourced from RJPBCS. rjpbcs.com

Correlation of Antioxidant Activity with Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for identifying the molecular characteristics essential for biological activity. nih.govsemanticscholar.org For pyrazine derivatives, QSAR models have been developed to correlate their antioxidant capabilities with specific molecular descriptors. These models often employ statistical methods like multiple linear regression (MLR) and artificial neural network (ANN) analysis to predict biological properties. nih.govsemanticscholar.org

Research indicates a strong correlation between predicted and experimentally observed antioxidant activities, validating the quality of the derived QSAR models. researchgate.net For instance, studies on pyrazoline derivatives bearing a pyrazine moiety have shown antioxidant activities ranging from 29–67% as measured by the DPPH free radical scavenging method. researchgate.net Computational docking studies have further supported the antioxidant potential of these compounds. researchgate.net In the broader class of pyrazine derivatives, descriptors related to electronic structure, such as NBO charges, dipole moments, and electron affinities, are calculated using quantum chemistry methods to build these predictive models. semanticscholar.org Such analyses help in the virtual screening and discovery of novel antioxidant candidates with potentially improved efficacy. researchgate.net

Inhibition of Photosynthetic Electron Transport in Plant Models

Certain pyrazine derivatives are known to exhibit herbicidal properties by interfering with photosynthesis, a fundamental process for plant growth. researchgate.net

The primary mechanism of herbicidal action for many nitrogen-containing heterocyclic compounds, including pyrazine derivatives, is the inhibition of photosynthetic electron transport. fbn.com These herbicides typically bind to specific sites within the Photosystem II (PSII) complex in plant chloroplasts. fbn.com This binding action blocks the electron flow, which not only halts the production of energy-rich molecules like NADPH but can also lead to the generation of highly reactive oxygen species that cause rapid cellular damage. researchgate.netfbn.com

Studies on various substituted pyrazine-2-carboxamides have demonstrated their ability to inhibit the oxygen evolution rate in isolated spinach chloroplasts, a direct measure of their effect on PSII. researchgate.netnih.gov For example, 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide was identified as a notable inhibitor of the oxygen evolution rate in spinach chloroplasts. nih.gov The herbicidal effect often manifests as chlorosis, which is the inhibition of chlorophyll (B73375) formation or the acceleration of its breakdown. researchgate.net

The relationship between the chemical structure of pyrazine derivatives and their herbicidal potency has been systematically investigated. The effectiveness of these compounds as photosynthesis inhibitors is influenced by the nature and position of substituents on the pyrazine ring and the amide portion of the molecule.

For a series of N-phenylpyrazine-2-carboxamides, lipophilicity and the electronic properties of the substituents were found to be key determinants of activity. researchgate.netnih.gov For instance, the introduction of a tert-butyl group at the C5 position and a chlorine atom at the C6 position of the pyrazine ring, combined with specific substitutions on the aniline (B41778) moiety, can significantly affect the photosynthesis-inhibiting activity. researchgate.net The table below presents the inhibitory activity (IC50) for several pyrazine-2-carboxamide derivatives, illustrating these relationships.

These studies highlight that specific combinations of substituents are necessary to achieve potent herbicidal action, guiding the design of more effective and selective herbicides. researchgate.netnih.gov

Antiviral Activity against Specific Pathogens (e.g., SARS-CoV-2)

The pyrazine core is a key structural feature in several antiviral compounds, including the repurposed drug Favipiravir. nih.gov This has prompted extensive research into pyrazine-2-carboxylic acid derivatives as potential antiviral agents, particularly against SARS-CoV-2, the virus responsible for COVID-19.

The primary molecular target for many pyrazine-based antiviral agents is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the viral genome in RNA viruses. nih.govresearchgate.net By inhibiting RdRp, these compounds prevent the virus from multiplying. nih.gov

Numerous studies have synthesized and screened pyrazine derivatives for their in vitro efficacy against SARS-CoV-2. For example, a series of pyrazine-triazole conjugates and pyrazine-benzothiazole conjugates were synthesized and evaluated, with several compounds showing significant potency against the virus. nih.govresearchgate.net One notable compound, (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide, demonstrated promising antiviral activity. nih.gov Another derivative, Cyanorona-20, an analog of Favipiravir, was found to have strong nanomolar potency against SARS-CoV-2, with an EC50 of approximately 0.45 µM, by inhibiting the coronaviral RdRp. researchgate.net The efficacy of these compounds is often compared to reference drugs like Favipiravir and Remdesivir in cell-based assays using, for example, Vero-E6 cells. nih.govapub.krapub.kr

The table below summarizes the in vitro antiviral activity of selected pyrazine derivatives against SARS-CoV-2.

Computational studies, including molecular docking and QSAR, are instrumental in validating the observed antiviral activities and elucidating the interaction mechanisms at an atomic level. nih.govresearchgate.net These in silico methods model the binding between pyrazine derivatives and their molecular target, typically the RdRp enzyme of SARS-CoV-2. nih.govsemanticscholar.org

Molecular docking simulations have been used to predict the binding affinity and orientation of pyrazine compounds within the active site of the RdRp enzyme (e.g., PDB: 7CTT). nih.gov These studies often reveal key hydrogen bonding and other interactions that contribute to the inhibitory potency. For instance, the pyrazinyl nitrogen and carbonyl groups of some derivatives have been shown to form crucial hydrogen bonds with amino acid residues like LYS621 in the RdRp active site, explaining their antiviral efficacy. nih.gov In other computational analyses, pyrazinamide-like molecules were screened from databases, and their docking scores against SARS-CoV-2 RdRp were calculated, identifying lead compounds for further development. wu.ac.thwu.ac.th These computational approaches not only support the experimental findings but also guide the rational design of new, more potent antiviral agents based on the pyrazine scaffold. nih.govwu.ac.th

Anticancer Activity and Cellular Mechanism Investigations (e.g., Cytotoxicity in Cancer Cell Lines)

Recent studies have highlighted the potential of pyrazine N-oxide derivatives as a promising class of anticancer agents. These compounds have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, revealing insights into their mechanisms of action and the structural features that govern their activity.

Research into fused pyrazine mono-N-oxides has demonstrated their potential as bioreductive drugs, which are compounds that become more cytotoxic in the low-oxygen (hypoxic) environments characteristic of solid tumors. nih.gov In one study, a series of fused pyrazine mono-N-oxides were evaluated for their cytotoxicity against the HT29 human colon adenocarcinoma cell line under both normal oxygen (aerobic) and hypoxic conditions. nih.gov The lead compound from this series, RB 90740, exhibited significant hypoxic cytotoxicity. nih.gov The investigation revealed that the N-oxide functional group was crucial for this activity, as its reduction led to an increase in aerobic cytotoxicity and the loss of the hypoxic-to-aerobic cytotoxic differential. nih.gov This suggests a mechanism of action involving bioreduction of the N-oxide to a more toxic species within the tumor microenvironment. nih.gov

Further studies have explored the development of pyrazine N-oxide-based allosteric inhibitors of SHP2, a protein tyrosine phosphatase that has been identified as a proto-oncogene. dntb.gov.ua The design and synthesis of these inhibitors are aimed at overcoming drug resistance and targeting key signaling pathways involved in cancer cell proliferation and survival. dntb.gov.ua While specific cytotoxicity data from this particular study is not detailed here, the focus on a well-defined molecular target like SHP2 represents a rational approach to developing targeted cancer therapies based on the pyrazine N-oxide scaffold. dntb.gov.ua

The cytotoxic effects of various heterocyclic compounds containing the pyrazine nucleus have been explored, providing a broader context for the potential of N-oxide derivatives. For instance, derivatives of pyrazinoic acid (pyrazine-2-carboxylic acid) have been synthesized and tested against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines, with some compounds showing moderate cytotoxicity. scispace.com This foundational research on the parent pyrazine structures underscores the therapeutic potential that can be further modulated by structural modifications such as N-oxidation.

Interactive Data Table: Cytotoxicity of Fused Pyrazine Mono-N-Oxides against HT29 Human Colon Adenocarcinoma Cells nih.gov

CompoundStructural FeatureConditionCytotoxicity
RB 90740Parent CompoundHypoxicHigh
AnalogRemoval of 4-methyl piperazine side chainHypoxicReduced Potency
Reduced N-oxideN-oxide function reducedAerobicIncreased Cytotoxicity
Reduced N-oxideN-oxide function reducedHypoxic/Aerobic DifferentialEliminated

This table illustrates the impact of structural modifications on the cytotoxic activity of fused pyrazine mono-N-oxides, highlighting the importance of the N-oxide moiety for hypoxic selectivity.

Investigations into the cellular mechanisms of pyrazine derivatives have pointed towards the induction of apoptosis and DNA damage. For example, certain pyrazinoic acid derivatives have been shown to induce apoptosis in A549 lung cancer cells. scispace.com Molecular docking studies have suggested that these compounds may interact with key regulators of apoptosis, such as Bcl-2, and with DNA itself. scispace.com While these findings are for pyrazine compounds without the N-oxide, they provide a plausible framework for the mechanisms that pyrazine N-oxide derivatives might employ. The introduction of the N-oxide group could enhance these interactions or introduce new mechanisms of action, such as the generation of reactive oxygen species (ROS) following bioreduction. scispace.com

Coordination Chemistry and Supramolecular Assembly Research

Synthesis and Characterization of Metal Complexes of 1-Oxy-pyrazine-2-carboxylic Acid

The synthesis of metal complexes using this compound as a ligand is a subject of growing interest. The process typically involves reacting the ligand with various metal salts, often under solvothermal conditions, to produce crystalline coordination compounds. The characterization of these complexes relies heavily on techniques such as single-crystal and powder X-ray diffraction, which provide definitive information about their structure and bonding.

Ligand Binding Modes and Coordination Geometries

This compound is a multifunctional ligand capable of coordinating to metal centers through several distinct modes. The primary coordination sites are the oxygen atoms of the carboxylate group and the oxygen atom of the N-oxide group. The pyrazine (B50134) ring nitrogen atom can also participate in binding. This versatility allows the ligand to act in monodentate, bidentate (chelating or bridging), or polydentate fashions.

While crystal structures for complexes of this compound itself are not widely published, the coordination behavior of the closely related pyrazine-2-carboxylate (B1225951) (pca) ligand provides significant insight. In numerous documented cases, the pca ligand chelates to metal ions through one of the carboxylate oxygen atoms and the adjacent nitrogen atom of the pyrazine ring. sc.edu This N,O-bidentate chelation is a common and stable binding mode that influences the resulting geometry of the complex. For this compound, a similar chelation is highly probable, involving the N-oxide oxygen and a carboxylate oxygen. The coordination geometry around the metal center is dictated by the number of coordinating ligands and can range from distorted octahedral to square-pyramidal and other arrangements. bendola.com

Table 1. Common Coordination Modes of Carboxylate Ligands

Coordination Mode Description Example Motif
Monodentate Ligand binds to a single metal ion through one oxygen atom. M-O-C-R
Bidentate Chelating Ligand binds to a single metal ion through both oxygen atoms. M<-(O)2-C-R
Bidentate Bridging Ligand binds to two different metal ions, bridging them. M-O-C(R)-O-M'

Transition Metal Coordination Chemistry

The coordination chemistry of pyrazine-based carboxylic acids with transition metals is rich and varied, leading to the formation of discrete molecules, 1D chains, 2D layers, and 3D frameworks. Studies on the parent compound, pyrazine-2-carboxylic acid, demonstrate its ability to form robust complexes with a range of transition metals.

For example, solvothermal synthesis using pyrazine-2-carboxylate (pca) and metals such as Cobalt(III), Chromium(III), and Rhodium(III) yields isostructural tris-chelate complexes with the formula M(pca)₃. sc.edu In these compounds, three pca ligands coordinate to the central metal ion in a distorted octahedral geometry. sc.edu

With Nickel(II), pyrazine-2-carboxylate forms a 1D coordination polymer with the formula {[Ni(Pzc)Cl(H₂O)]·MeOH}n. researchgate.net In this structure, the nickel centers are bridged by the pyrazine-2-carboxylate ligands, creating channels that are occupied by methanol (B129727) guest molecules. researchgate.net The coordination environment of copper(II) with related pyrazine carboxamides is often a tetragonally distorted octahedron. mdpi.com The introduction of the N-oxide group in this compound provides an additional coordination site, potentially leading to complexes with higher dimensionality or different structural topologies compared to its non-oxidized counterpart.

Table 2. Crystallographic Data for Isostructural M(pyrazine-2-carboxylate)₃ Complexes sc.edu

Parameter Co(pca)₃ (1) Cr(pca)₃ (2) Rh(pca)₃ (3)
Formula C₁₅H₉CoN₆O₆ C₁₅H₉CrN₆O₆ C₁₅H₉N₆O₆Rh
Crystal System Monoclinic Monoclinic Monoclinic
Space Group C2/c C2/c C2/c
a (Å) 28.066(13) 28.318(3) 28.679(4)
b (Å) 8.036(4) 8.089(4) 8.051(13)
c (Å) 13.577(6) 13.792(12) 13.847(2)

Supramolecular Architectures Directed by this compound

Beyond the primary coordination bonds to metal ions, this compound directs the formation of extended supramolecular architectures through a combination of weaker non-covalent interactions. These interactions are crucial in organizing the metal complexes into well-defined crystal lattices.

Hydrogen Bonding Networks and π-π Stacking Interactions

Hydrogen bonding is a dominant force in the self-assembly of these systems. The carboxylic acid group is a potent hydrogen bond donor, while the N-oxide oxygen and uncoordinated carboxylate oxygens are effective acceptors. These interactions can link adjacent complexes or involve solvent molecules, leading to robust, higher-dimensional networks. conicet.gov.armdpi.com

Crystallographic Analysis of Self-Assembled Systems

Single-crystal X-ray diffraction is the definitive method for analyzing the complex three-dimensional arrangements in these self-assembled systems. Such analyses provide precise data on the geometry of coordination bonds, hydrogen bonds, and π-π stacking interactions.

For instance, the crystallographic analysis of {[Ni(Pzc)Cl(H₂O)]·MeOH}n reveals a fascinating structure with a rare (10,3)-d topology net. researchgate.net The framework contains 1D channels filled with methanol guest molecules. Remarkably, this complex undergoes a single-crystal-to-single-crystal transformation where the methanol guests can be exchanged with water molecules, demonstrating the dynamic nature of the supramolecular framework. researchgate.net Detailed analysis of the crystal packing in such systems confirms the importance of non-covalent interactions in creating and stabilizing these ordered, high-dimensionality structures. conicet.gov.ar

Catalytic Applications of this compound Metal Complexes

While the primary research focus has been on the structural aspects of these compounds, the catalytic potential of metal complexes derived from pyrazine carboxylic acids is an emerging area of investigation. The combination of a redox-active heterocyclic ligand and a catalytically active metal center makes these complexes promising candidates for various chemical transformations.

A notable application involves the use of a vanadium complex with pyrazine-2-carboxylic acid as a key component in an efficient catalytic system for oxidation reactions. scilit.com This reagent, formulated as "O₂ – H₂O₂ – vanadium complex – pyrazine-2-carboxylic acid," has been successfully employed in the oxidation and hydroperoxidation of alkanes and other organic substrates. scilit.com The pyrazine-2-carboxylic acid ligand is crucial for the catalyst's activity, highlighting the functional applications of these coordination compounds. While specific catalytic studies on the 1-Oxy derivative are less common, the known activity of the parent system suggests a promising avenue for future research, particularly in oxidation catalysis where the N-oxide group could further modulate the electronic properties and reactivity of the metal center.

Oxidation Catalysis (e.g., Alkane Hydroperoxidation)

No research findings on the catalytic activity of this compound in alkane hydroperoxidation were found.

Biomimetic Oxidation Systems

No literature is available describing the role or application of this compound in biomimetic oxidation systems.

Future Research Trajectories and Interdisciplinary Applications

Development of Novel Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives is a well-established field, yet the targeted synthesis of asymmetrically substituted N-oxides like 1-Oxy-pyrazine-2-carboxylic acid presents ongoing challenges. Future research will likely focus on overcoming these hurdles to provide efficient, scalable, and regioselective synthetic routes.

Current methods for synthesizing pyrazine cores often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or α-hydroxy ketones. tandfonline.com More advanced strategies include palladium-catalyzed cross-coupling reactions and biomimetically inspired syntheses from amino acids. mdpi.com The introduction of the N-oxide moiety is typically achieved through oxidation of the parent heterocycle, often using peroxy acids. mdpi.com However, for a molecule with multiple reactive sites, controlling the position of N-oxidation is crucial and can be challenging.

Future synthetic research could explore:

Regioselective N-oxidation: Developing catalysts or directing groups that can selectively oxidize the nitrogen atom at the 1-position, avoiding oxidation at the 4-position or side-chain reactions.

One-Pot Syntheses: Designing multi-component reactions that construct the functionalized N-oxide ring in a single, efficient step from simple precursors. tandfonline.comtandfonline.com

Flow Chemistry: Utilizing microreactor technology to control reaction conditions (temperature, pressure, time) with high precision, potentially improving the yield and safety of oxidation reactions, which can be hazardous. patsnap.com

Biocatalysis: Employing engineered enzymes, such as monooxygenases, for the selective N-oxidation of pyrazine rings under mild, environmentally friendly conditions. acs.org The discovery of pyrazine N-oxides as natural products suggests that biosynthetic pathways exist and could be harnessed. nih.gov

The utility of N-oxides as synthetic intermediates is also a significant research avenue. They can facilitate reactions that are otherwise difficult on the parent heterocycle, such as nucleophilic substitutions or rearrangements, providing pathways to a wider array of complex pyrazine derivatives. mdpi.com

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound before engaging in extensive laboratory synthesis. Molecular docking, Density Functional Theory (DFT), and molecular dynamics simulations are poised to accelerate the discovery of its applications.

Researchers have already used molecular docking to study how derivatives of pyrazine-2-carboxylic acid bind to biological targets like the Mycobacterium tuberculosis InhA protein. researchgate.netnih.gov Similar in silico studies could predict the binding affinity and mode of interaction of this compound with various enzymes or receptors, guiding medicinal chemistry efforts.

Future computational work is expected to focus on:

Predicting Reactivity: Using DFT to calculate the electron distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways, thereby predicting the most likely sites for electrophilic or nucleophilic attack and guiding synthetic strategies.

Modeling Biological Activity: Simulating the interaction of the compound with biological targets to understand its potential as an enzyme inhibitor or signaling molecule. The N-oxide group's ability to act as a hydrogen bond acceptor or to be bioreduced can be modeled to predict its influence on biological activity. acs.org

Materials Property Prediction: Calculating the electronic and photophysical properties of polymers or metal-organic frameworks (MOFs) incorporating this compound as a building block. researchgate.netresearchgate.net This can help design new materials for optoelectronic or sensing applications.

Table 1: Potential Computational Approaches for this compound
Computational MethodPredicted Property / ApplicationRationale / Example from Related Compounds
Molecular DockingBinding affinity to therapeutic targets (e.g., kinases, reductases)Docking of pyrazinoic acid derivatives against M. tuberculosis proteins has been performed. researchgate.netnih.gov
Density Functional Theory (DFT)Electronic structure, reactivity, spectral properties, stabilityDFT has been used to analyze the electronic properties of pyrazine-based photosensitizers. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactions in complexesUsed to study non-covalent interactions in coordination polymers with pyrazine-derived ligands. mdpi.com
Molecular Dynamics (MD)Conformational flexibility, solvent effects, binding free energyStandard method to understand the dynamic behavior of small molecules in biological systems.

Exploration of Undiscovered Biological Mechanisms

The pyrazine scaffold is a "privileged" structure in medicinal chemistry, found in numerous drugs with diverse activities. lifechemicals.comnih.gov The parent compound, pyrazinoic acid, is the active metabolite of the first-line tuberculosis drug pyrazinamide. wikipedia.orgnih.gov Derivatives have also been investigated as anticancer, anti-inflammatory, and herbicidal agents. nih.govnih.govscispace.com The introduction of an N-oxide group can significantly alter a molecule's biological profile, opening new avenues for research.

A key future direction is investigating the role of the N-oxide as a bioreductive group. Heterocyclic N-oxides can be selectively reduced to the parent heterocycle under hypoxic (low oxygen) conditions, a hallmark of solid tumors and certain bacterial infections. This makes them ideal candidates for hypoxia-activated prodrugs. acs.org

Potential biological research trajectories include:

Anticancer Agents: Investigating this compound as a prodrug that, upon reduction in hypoxic tumor cells, releases a cytotoxic agent or disrupts cellular metabolism.

Antimicrobial Activity: Exploring if the compound is active against pyrazinamide-resistant strains of M. tuberculosis, or if the N-oxide moiety imparts novel antibacterial or antifungal properties. The discovery of pyrazine N-oxides in bacteria suggests roles in signaling or chemical defense. nih.gov

Enzyme Inhibition: Screening the compound against various enzyme classes. The structure is reminiscent of inhibitors of targets like carbonic anhydrases or kinases, where the N-oxide could form unique interactions in the active site.

Quorum Sensing Inhibition: Investigating whether the compound can interfere with bacterial communication, a strategy to combat virulence and biofilm formation without inducing traditional antibiotic resistance. nih.gov

nih.govscispace.comnih.govnih.gov
Table 2: Reported Biological Activities of Related Pyrazine Derivatives
Compound TypeBiological ActivityExample FindingReference
3-(Phenylcarbamoyl)pyrazine-2-carboxylic acidsAntimycobacterialMIC of 1.56 µg/mL against M. tuberculosis for one derivative.
Pyrazinoic acid amides/estersAnticancerIC50 of 6.11 µM against A549 lung cancer cells for one derivative.
Substituted pyrazine-2-carboxamidesHerbicidalIC50 of 51.0 µmol/L for inhibition of oxygen evolution rate in spinach chloroplasts.
Pyrazine N-Oxides (from Pseudomonas)Bacterial SignalingIdentified from an operon implicated in virulence factor regulation.

Integration with Materials Science for Functional Applications

The combination of a chelating carboxylic acid group and a coordinating N-oxide on an aromatic, electron-deficient ring makes this compound a highly attractive ligand for materials science. Pyrazine derivatives are already used to construct coordination polymers, MOFs, and π-conjugated materials for electronic and optical applications. rsc.orgmdpi.com

The N-oxide can act as a bridging or terminal ligand, while the carboxylate can form strong bonds with a wide range of metal ions. This dual functionality could lead to materials with novel topologies and properties.

Future research in this area could focus on:

Luminescent Materials: Using the compound as a ligand to create coordination polymers with metal ions like lanthanides or d10 metals (e.g., Zn(II), Cd(II)). The pyrazine N-oxide core could act as an "antenna," absorbing light and transferring the energy to the metal center, resulting in strong and tunable luminescence for applications in sensing, bio-imaging, or OLEDs.

Porous Materials (MOFs): Constructing MOFs for gas storage, separation, or catalysis. The functional groups could allow for post-synthetic modification, tuning the pore environment for specific applications.

Conductive Polymers: Incorporating the pyrazine N-oxide unit into conjugated polymer backbones. The strong electron-withdrawing nature of the pyrazine N-oxide could lower the polymer's LUMO energy level, which is beneficial for creating n-type organic semiconductors for transistors and solar cells. lifechemicals.comrsc.org

Smart Coatings: Capitalizing on the use of pyrazine-2-carboxylic acid in UV-curable plastic coatings ottokemi.com, the N-oxide derivative could be explored for creating coatings with enhanced properties, such as improved adhesion, corrosion resistance, or stimuli-responsive behavior.

Green Chemistry and Sustainable Synthesis Innovations

Modern chemical synthesis places a strong emphasis on sustainability. Future research into this compound will undoubtedly be guided by the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Traditional syntheses of pyrazines and their N-oxides have often relied on harsh reagents, such as strong oxidants like potassium permanganate, and volatile organic solvents. patsnap.comorgsyn.org Green alternatives are actively being sought.

Key areas for sustainable innovation include:

Catalytic Oxidation: Replacing stoichiometric oxidants (which generate large amounts of waste) with catalytic systems using clean oxidants like molecular oxygen or hydrogen peroxide.

Benign Solvents: Shifting from chlorinated solvents to greener alternatives like water, ethanol, or supercritical CO2. One-pot reactions in aqueous media are particularly desirable. tandfonline.comacs.org

Microwave-Assisted Synthesis: Using microwave irradiation to dramatically reduce reaction times and often improve yields, contributing to energy efficiency. nih.gov

Atom Economy: Designing synthetic routes, such as cycloadditions or multi-component reactions, that incorporate a maximum number of atoms from the starting materials into the final product, minimizing waste.

A prime example of a green approach would be the biocatalytic synthesis using a whole-cell system expressing an N-oxygenase, which operates in water at ambient temperature and pressure, representing the pinnacle of sustainable chemical production. acs.org

Q & A

Q. Table 1: Common Synthetic Routes

MethodReagents/ConditionsKey ProductsReference
Hydrolysis of estersH₂O/H⁺ or OH⁻, refluxPyrazine-2-carboxylic acid
Chalcone condensation(2-carboxyphenyl)hydrazine, acetic acid1-(2-carboxyphenyl)-2-pyrazolines

How can NMR spectroscopy confirm the structure of synthesized derivatives?

Basic
¹H and ¹³C NMR are critical for structural elucidation:

  • ¹H-NMR : Chemical shifts for protons on the pyrazine ring (e.g., δ 8.5–9.5 ppm for aromatic protons) and adjacent functional groups (e.g., δ 2.5–3.5 ppm for methylene groups in pyrazolines) .
  • ¹³C-NMR : Carboxylic acid carbons appear at δ 165–175 ppm. Pyrazoline carbons (C-3, C-4, C-5) show distinct shifts (δ 43–64 ppm) .

What methodological approaches study catalytic mechanisms in oxidation reactions?

Advanced
The compound acts as a co-catalyst in vanadium-mediated oxidations. Key methods include:

  • UV-vis spectroscopy : Monitors the formation and decomposition of diperoxovanadium(V) complexes, identifying intermediates like VIV species .
  • Kinetic analysis : Determines rate-limiting steps (e.g., H-transfer from H₂O₂ to vanadium center) and calculates activation energies (e.g., 17 ± 2 kcal/mol for cyclohexane oxidation) .
  • Radical trapping : ESR or spin-trapping agents detect HO• and HOO• radicals generated during alkane oxidation .

How can reaction conditions be optimized for high-purity synthesis?

Q. Advanced

  • Microwave-assisted synthesis : Enhances yields of heterocyclic derivatives (e.g., oxadiazole-pyrazine hybrids) by reducing reaction time .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
  • Purification : Column chromatography or recrystallization from methanol/chloroform removes byproducts .

What strategies resolve contradictions in kinetic data from oxidation studies?

Q. Advanced

  • Isotopic labeling : Use of D₂O or deuterated substrates clarifies H-transfer steps .
  • Computational modeling : DFT studies validate proposed mechanisms (e.g., "robot’s arm" proton transfer in vanadium complexes) .
  • Comparative kinetics : Parallel experiments with alternative co-catalysts (e.g., picolinic acid) isolate the role of this compound .

What analytical techniques detect and quantify the compound in mixtures?

Q. Basic

  • ELISA : Immunoassays using polyclonal antibodies specific to pyrazine-carboxylic acids (detection limit ~0.1 ng/mL) .
  • HPLC-MS : Separates and quantifies derivatives using reverse-phase columns and mass spectrometry .

How do computational models explain radical generation pathways?

Advanced
DFT calculations reveal:

  • Radical initiation via O–O bond cleavage in diperoxovanadium complexes, producing HOO• .
  • Transition states for H-abstraction by HO• from alkanes (e.g., cyclohexane → cyclohexyl radical) .

Q. Table 2: Key Computational Insights

ProcessEnergy Barrier (kcal/mol)Reference
V(V) → V(IV) decomposition12–15
HO• + alkane H-abstraction8–10

What considerations guide biological activity assessment?

Q. Advanced

  • Enzyme assays : Test inhibition of target enzymes (e.g., kinases) using fluorogenic substrates .
  • Molecular docking : Predict binding modes of derivatives to receptors (e.g., benzodioxinylcarbonyl-piperazine hybrids) .
  • Cellular uptake studies : Use radiolabeled compounds to evaluate permeability in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.